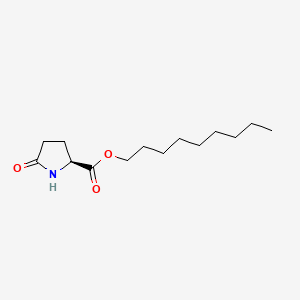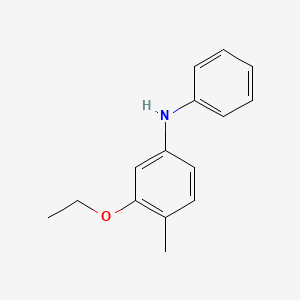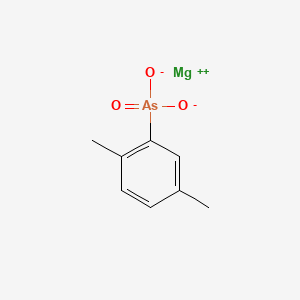
2,4-Xylenearsonic acid,magnesium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Xylenearsonic acid, magnesium is a compound that combines the properties of 2,4-xylenearsonic acid with magnesium. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of an aromatic organic acid with magnesium offers distinct chemical and physical properties that can be leveraged for specific uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-xylenearsonic acid, magnesium typically involves the reaction of 2,4-xylenearsonic acid with a magnesium salt. One common method is to dissolve 2,4-xylenearsonic acid in a suitable solvent, such as ethanol or water, and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of 2,4-xylenearsonic acid, magnesium may involve more advanced techniques, such as the use of microwave irradiation to enhance reaction rates and improve yield. This method involves the use of microwave heating to accelerate the reaction between 2,4-xylenearsonic acid and magnesium salts, resulting in a more efficient and environmentally friendly production process .
化学反应分析
Types of Reactions
2,4-Xylenearsonic acid, magnesium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsenic in the compound to lower oxidation states.
Substitution: The aromatic ring of 2,4-xylenearsonic acid can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce arsenic oxides, while reduction reactions can yield arsenic hydrides. Substitution reactions can result in a variety of substituted aromatic compounds.
科学研究应用
2,4-Xylenearsonic acid, magnesium has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to arsenic deficiency or toxicity.
Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and coatings
作用机制
The mechanism of action of 2,4-xylenearsonic acid, magnesium involves its interaction with cellular components and enzymes. The magnesium ion plays a crucial role in stabilizing the compound and facilitating its interaction with biological targets. The aromatic ring and arsenic moiety can interact with proteins and other biomolecules, affecting their function and activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways .
相似化合物的比较
2,4-Xylenearsonic acid, magnesium can be compared with other similar compounds, such as:
Mandelic acid, magnesium: Both compounds contain an aromatic ring and a magnesium ion, but mandelic acid has a hydroxyl group instead of an arsenic moiety.
Magnesium citrate: This compound is used as a dietary supplement and has different chemical properties due to the presence of citric acid instead of 2,4-xylenearsonic acid.
Magnesium malate: Similar to magnesium citrate, this compound contains malic acid and is used for different applications .
The uniqueness of 2,4-xylenearsonic acid, magnesium lies in its combination of an aromatic organic acid with arsenic and magnesium, offering distinct chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
102585-11-5 |
|---|---|
分子式 |
C8H9AsMgO3 |
分子量 |
252.38 g/mol |
IUPAC 名称 |
magnesium;(2,5-dimethylphenyl)-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/C8H11AsO3.Mg/c1-6-3-4-7(2)8(5-6)9(10,11)12;/h3-5H,1-2H3,(H2,10,11,12);/q;+2/p-2 |
InChI 键 |
SLQYKJLHIJUQKV-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C=C1)C)[As](=O)([O-])[O-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


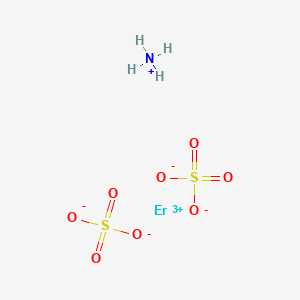


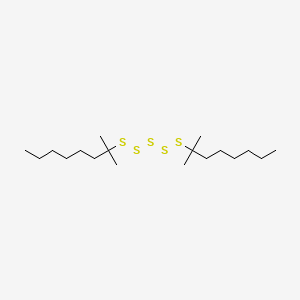
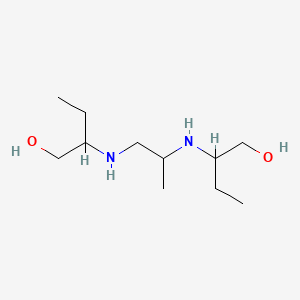

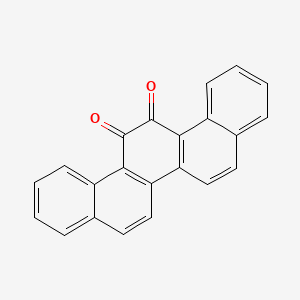
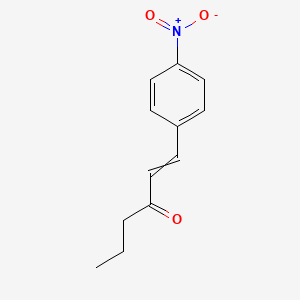
![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)
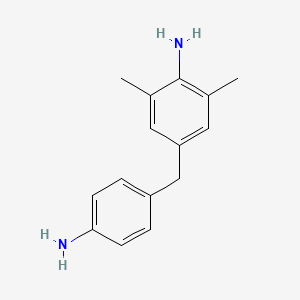

![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
